molecular formula C19H30O4 B12601737 (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate CAS No. 906465-22-3

(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate

Cat. No.: B12601737
CAS No.: 906465-22-3
M. Wt: 322.4 g/mol
InChI Key: JWIMRRWOCVVVRZ-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a hydroxy group, a methoxy group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate typically involves esterification reactions. One common method is the reaction between (4-Hydroxy-3-methoxyphenyl)methanol and 8-methyldecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-3-methoxyphenyl)methyl 8-methyl-6-nonenamide: Shares similar structural features but differs in the length and saturation of the aliphatic chain.

    (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanol: The reduced form of the ester, with an alcohol group instead of the ester group.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate is unique due to its specific combination of functional groups and aliphatic chain length, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

906465-22-3

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate

InChI

InChI=1S/C19H30O4/c1-4-15(2)9-7-5-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3

InChI Key

JWIMRRWOCVVVRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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